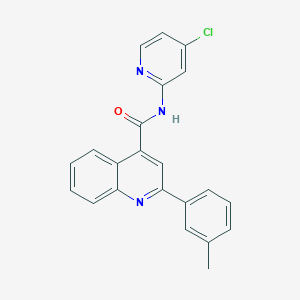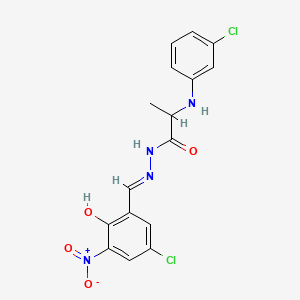
4-chloro-1-(4-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and acid or base-free conditions. The reaction typically yields the desired pyrazole compound in high yields (78-92%) and is characterized by various spectroscopic techniques such as HR-MS, FT-IR, 1H NMR, and 13C NMR .
化学反応の分析
2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce different functional groups onto the pyrazole ring .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent probe for metal ion detection, particularly for silver ions . In medicine, pyrazole derivatives, including this compound, have shown promise as antidepressants, antihypertensive agents, anti-arrhythmic agents, and have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory applications . Additionally, in the textile industry, pyrazole compounds are used as fluorescent whitening agents .
作用機序
The mechanism of action of 2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, in its role as an antidepressant, it may interact with neurotransmitter receptors in the brain, altering the levels of serotonin and dopamine. In its antibacterial application, it may inhibit bacterial enzymes, disrupting essential metabolic processes .
類似化合物との比較
Similar compounds to 2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER include other pyrazole derivatives such as 1,3,5-trisubstituted-1H-pyrazoles . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of 2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties .
特性
分子式 |
C23H18Cl2N2O2 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
4-chloro-1-(4-chlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-19-9-5-3-7-17(19)22-21(25)23(18-8-4-6-10-20(18)29-2)27(26-22)16-13-11-15(24)12-14-16/h3-14H,1-2H3 |
InChIキー |
KISDPWIHAUHCDV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10891738.png)
![2-chloro-4-(5-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10891744.png)
![5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10891745.png)


![3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891767.png)
![3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891770.png)

![1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B10891785.png)
![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10891793.png)
![(6Z)-6-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10891797.png)
![2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine](/img/structure/B10891802.png)
![1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891803.png)
![3-bromo-7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10891817.png)
